molecular formula C₂₄H₃₂D₃N₃O₆ B1152059 Imidapril tert-butyl ester-d3

Imidapril tert-butyl ester-d3

Cat. No.: B1152059
M. Wt: 464.57
Attention: For research use only. Not for human or veterinary use.
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Description

Imidapril tert-butyl ester-d3 is a complex organic compound that features a tert-butyl ester group. This compound is notable for its intricate structure, which includes multiple chiral centers and a trideuteriomethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Imidapril tert-butyl ester-d3 involves several stepsThe synthesis can be carried out using flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . Industrial production methods may involve large-scale flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Imidapril tert-butyl ester-d3 is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The tert-butyl ester group can undergo hydrolysis, releasing the active imidazolidine moiety. This moiety can then interact with enzymes or receptors, modulating their activity. The trideuteriomethyl group may also play a role in stabilizing the compound and enhancing its binding affinity .

Comparison with Similar Compounds

Similar compounds include other tert-butyl esters and imidazolidine derivatives. Compared to these compounds, Imidapril tert-butyl ester-d3 is unique due to its trideuteriomethyl group, which can enhance stability and binding affinity. Other similar compounds include:

  • tert-butyl (4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2-oxo-1-methylimidazolidine-4-carboxylate
  • This compound .

This compound’s unique structure and properties make it a valuable tool in various scientific research applications.

Properties

Molecular Formula

C₂₄H₃₂D₃N₃O₆

Molecular Weight

464.57

Synonyms

(4S)-3-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1-(methyl-d3)-2-oxo-4-Imidazolidinecarboxylic Acid 1,1-Dimethylethyl Ester; 

Origin of Product

United States

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